Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound featuring a thiazole core substituted with a methyl group at position 4, a methyl ester at position 5, and a 2-(4-chlorophenoxy)acetamido moiety at position 2. Its molecular formula is C₁₄H₁₃ClN₂O₄S, with a molecular weight of approximately 340.78 g/mol (inferred from structural analogs) . The compound’s structure combines pharmacophoric elements—such as the thiazole ring (known for bioactivity) , the 4-chlorophenoxy group (imparts lipophilicity and stability), and the ester functionality (modulates solubility and metabolic properties).
Properties
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-8-12(13(19)20-2)22-14(16-8)17-11(18)7-21-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJFMITZIVLBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylthiazole in the presence of a base to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and proteins, thereby disrupting essential biological processes in microorganisms. The compound may also interfere with cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Ethyl 2-[2-(4-Chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate
- Molecular Formula : C₁₅H₁₅ClN₂O₄S (Molecular Weight: 354.81 g/mol) .
- Key Differences : The ethyl ester group (–OCH₂CH₃) replaces the methyl ester (–OCH₃), increasing lipophilicity (logP ~1.2 vs. ~0.8 for methyl). This substitution may enhance membrane permeability but reduce metabolic stability due to slower ester hydrolysis .
- Synthesis: Likely synthesized via similar routes as the methyl analog, involving condensation of 2-amino-4-methylthiazole-5-carboxylate derivatives with 4-chlorophenoxyacetyl chloride.
Methyl 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Molecular Formula: C₁₂H₁₀ClNO₂S (Molecular Weight: 283.73 g/mol) .
- Key Differences: Lacks the acetamido linker and 4-chlorophenoxy group; instead, a 4-chlorophenyl group is directly attached to the thiazole ring. This simplification reduces hydrogen-bonding capacity and may diminish target selectivity compared to the acetamido-containing analog.
Ethyl 4-[(4-Chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone
- Molecular Formula : C₁₇H₁₃ClN₂OS (Molecular Weight: 328.81 g/mol) .
- Key Differences: Replaces the ester group with a ketone (–CO–) and substitutes the acetamido linker with an anilino (–NHPh) group. This modification alters electronic properties and may enhance π-π stacking interactions in biological systems.
Structural and Functional Analysis: Data Tables
Table 1: Structural Comparison of Thiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate | C₁₄H₁₃ClN₂O₄S | ~340.78 | Methyl ester, 4-methyl, 2-(4-chlorophenoxy)acetamido |
| Ethyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate | C₁₅H₁₅ClN₂O₄S | 354.81 | Ethyl ester, 4-methyl, 2-(4-chlorophenoxy)acetamido |
| Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | C₁₂H₁₀ClNO₂S | 283.73 | Methyl ester, 4-methyl, 2-(4-chlorophenyl) |
| Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate | C₁₉H₁₅ClN₂O₅S | 442.85 | Ethyl ester, 4-[(4-chlorophenoxy)methyl], 2-(4-nitrophenyl) |
| (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone | C₁₇H₁₃ClN₂OS | 328.81 | Ketone, 4-methyl, 2-anilino, 4-chlorophenyl |
Table 2: Key Properties and Hypothesized Bioactivity
Biological Activity
Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN2O4S
- Molecular Weight : 318.78 g/mol
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Research indicates that thiazole derivatives can exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Thiazole compounds often inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and diabetes.
- Antioxidant Activity : Some studies suggest that thiazole derivatives can reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage.
- Antimicrobial Properties : Thiazoles have been shown to possess antimicrobial activity against a range of pathogens, which makes them potential candidates for antibiotic development.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of thiazole derivatives, including the compound . For instance:
- A study found that thiazole derivatives exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
- The compound's structural features contribute to its ability to penetrate bacterial membranes effectively.
Antioxidant Activity
Research has highlighted the antioxidant potential of thiazole compounds:
- In vitro assays showed that this compound significantly reduced levels of reactive oxygen species (ROS) in cultured cells .
- This activity suggests a protective role against oxidative stress-related diseases.
In Vivo Studies
A notable study evaluated the effects of thiazole derivatives in animal models:
- Study Design : Mice were administered varying doses of this compound to assess its impact on inflammation and oxidative stress.
- Results : The treatment group exhibited reduced inflammatory markers and lower oxidative stress levels compared to the control group. Histological analysis revealed less tissue damage in treated mice .
In Vitro Studies
Additionally, in vitro studies have provided insights into the compound's cellular effects:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | 12.5 | Induction of apoptosis |
| This compound | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
These findings indicate that the compound may exert cytotoxic effects on cancer cells through apoptosis induction and cell cycle modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
